2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
The compound “2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring and a thiophene ring . This compound is likely to be a synthetic derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrimidine ring and a thiophene ring is notable . The exact structure could not be found in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel compounds derived from this chemical structure involves multiple steps, targeting the creation of heterocyclic compounds with potential biological activities. One such study described the synthesis of compounds with analgesic and anti-inflammatory activities, highlighting the versatility of this chemical backbone in generating new therapeutic agents. The synthetic process often employs reactions that yield good to excellent yields, demonstrating the feasibility of these methodologies in producing complex molecules (Abu‐Hashem et al., 2020).
Biological Activities
Several derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, and anticancer activities. These studies have found that certain derivatives exhibit significant biological activities, including the inhibition of COX-2 selectivity, which suggests potential for the development of new therapeutic agents. Specifically, compounds have been identified with potent anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of this chemical structure (Al-Sanea et al., 2020; Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of derivatives has shown promising results. Some derivatives exhibit significant inhibitory effects against a range of bacterial and fungal strains, suggesting potential applications in treating infectious diseases. The mechanism of action for these activities often involves the inhibition of essential bacterial enzymes or the disruption of microbial cell wall synthesis (Kerru et al., 2019).
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a common structure in many biologically active molecules. Pyrimidines are known to interact with a variety of biological targets, including nucleic acids and various enzymes .
Biochemical Pathways
Pyrimidine derivatives can affect several biochemical pathways, particularly those involved in DNA and RNA synthesis. They may also influence other pathways depending on their specific structural features .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The cellular effects of this compound would depend on its specific targets and mode of action. Pyrimidine derivatives can have a range of effects, from inhibiting cell growth to inducing apoptosis, depending on their specific mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The compound’s chemical structure, particularly functional groups and steric factors, can also affect its interaction with the environment .
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-16-6-11-21(35-3)20(13-16)29-22(32)15-36-27-30-23-19-5-4-12-28-25(19)37-24(23)26(33)31(27)14-17-7-9-18(34-2)10-8-17/h4-13H,14-15H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEAJMPHFBZQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC5=C3C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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